Cas no 1805044-71-6 (5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid)

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid is a specialized organic compound featuring a cyano group, a difluoromethoxy moiety, and a phenylacetic acid backbone. Its unique structure, particularly the difluoromethoxy substitution, enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and pharmaceutical research. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, including potential drug candidates targeting inflammation or metabolic disorders. Its electron-withdrawing cyano group and acid functionality further enable selective modifications for fine-tuning physicochemical properties. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic applications.
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid structure
1805044-71-6 structure
商品名:5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid
CAS番号:1805044-71-6
MF:C11H9F2NO3
メガワット:241.190870046616
CID:5007021

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid 化学的及び物理的性質

名前と識別子

    • 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid
    • インチ: 1S/C11H9F2NO3/c1-6-2-9(17-11(12)13)8(5-14)3-7(6)4-10(15)16/h2-3,11H,4H2,1H3,(H,15,16)
    • InChIKey: KBFIFQIIDVRIAV-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C#N)=CC(CC(=O)O)=C(C)C=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 326
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 70.3

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010006841-250mg
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid
1805044-71-6 97%
250mg
504.00 USD 2021-07-06
Alichem
A010006841-500mg
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid
1805044-71-6 97%
500mg
782.40 USD 2021-07-06
Alichem
A010006841-1g
5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid
1805044-71-6 97%
1g
1,549.60 USD 2021-07-06

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid 関連文献

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acidに関する追加情報

Introduction to 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1805044-71-6)

5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1805044-71-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The combination of a cyano group, difluoromethoxy moiety, and a methyl substituent on the phenyl ring provides a robust platform for exploring its biological activities and pharmacological properties.

The cyano group in 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. This functional group is often used in the design of drugs to enhance their metabolic stability and improve their pharmacokinetic profiles. The presence of the difluoromethoxy moiety adds further complexity to the molecule, contributing to its unique electronic and steric properties. Fluorine atoms are known to modulate the lipophilicity and bioavailability of compounds, making them valuable in drug discovery and development.

The methyl substituent on the phenyl ring can affect the compound's solubility and binding affinity to target proteins. This substituent can also influence the overall conformational flexibility of the molecule, which is crucial for its interaction with biological targets. The acetic acid moiety at the end of the alkyl chain provides a carboxylic acid functional group, which can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's ability to interact with biomolecules.

Recent studies have explored the potential therapeutic applications of 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data from animal models have indicated that it may have analgesic effects, making it a promising candidate for pain management.

Another area of interest is its potential as an anticancer agent. Research has demonstrated that 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression. These findings highlight the compound's potential as a lead molecule for developing novel anticancer drugs.

The pharmacokinetic properties of 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to cross biological membranes efficiently, while its metabolic stability ensures that it remains active in vivo for an extended period. These characteristics make it an attractive candidate for further preclinical and clinical development.

In terms of safety, preliminary toxicological studies have indicated that 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid has a good safety profile at therapeutic doses. However, more extensive toxicological evaluations are necessary to fully understand its long-term safety and potential side effects. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic efficacy while minimizing adverse effects.

The synthesis of 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid involves several steps, including the introduction of the cyano group, difluoromethoxy moiety, and methyl substituent onto the phenyl ring. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions are commonly employed to achieve high yields and purity levels. The development of efficient synthetic routes is crucial for scaling up production for preclinical and clinical trials.

In conclusion, 5-Cyano-4-difluoromethoxy-2-methylphenylacetic acid (CAS No. 1805044-71-6) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Continued research into its mechanisms of action, pharmacological properties, and safety profile will be essential for realizing its full potential in clinical settings.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd